molecular formula C18H18N2O2S2 B10816619 N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide

Cat. No.: B10816619
M. Wt: 358.5 g/mol
InChI Key: WTCHRBUBHDFCDR-UHFFFAOYSA-N
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Description

WAY-640817 is a chemical compound with the molecular formula C18H18N2O2S2 and a molecular weight of 358.48 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-640817 involves multiple steps, starting with the preparation of the core structure. The key steps include:

Industrial Production Methods

Industrial production of WAY-640817 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

WAY-640817 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the core structure .

Scientific Research Applications

WAY-640817 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-640817 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • WAY-659677
  • WAY-659678
  • WAY-659679

Uniqueness

WAY-640817 is unique due to its specific molecular structure and the particular biological activities it exhibits. Compared to similar compounds, it may have distinct binding affinities and effects on molecular targets, making it valuable for specific research applications .

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C18H18N2O2S2/c1-22-14-9-7-13(8-10-14)16-12-24-18(19-16)20-17(21)6-2-4-15-5-3-11-23-15/h3,5,7-12H,2,4,6H2,1H3,(H,19,20,21)

InChI Key

WTCHRBUBHDFCDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=CC=CS3

Origin of Product

United States

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